2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-2-11-5-7-12(8-6-11)18-14(22)10-24-16-20-19-15(21(16)17)13-4-3-9-23-13/h3-9H,2,10,17H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRYVALKUXFUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a derivative of furan and triazole, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
- Molecular Formula : C13H14N4O2S
- Molar Mass : 278.34 g/mol
- CAS Number : Not specified in the search results.
Antimicrobial Activity
Research indicates that compounds containing the furan and triazole moieties exhibit significant antimicrobial properties. A study highlighted that derivatives similar to our compound have shown effectiveness against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for related compounds was reported as low as 64 µg/mL, suggesting potential for clinical applications in treating bacterial infections .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 1 | E. coli | 64 |
| Compound 2 | Staphylococcus aureus | 128 |
| Compound 3 | Klebsiella pneumoniae | 256 |
Anticancer Activity
Furan derivatives have also been investigated for their anticancer properties. Studies have shown that certain furan-based compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . For instance, a derivative similar to our compound demonstrated significant cytotoxicity against various cancer cell lines in vitro.
Case Study: Anticancer Effects
In a specific study involving furan derivatives, one compound was found to inhibit the growth of breast cancer cells with an IC50 value significantly lower than traditional chemotherapeutics . This suggests that the incorporation of furan and triazole moieties could enhance the efficacy of anticancer agents.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The triazole ring can form hydrogen bonds with enzymes involved in metabolic pathways, potentially inhibiting their function. Additionally, the presence of the sulfanyl group may enhance the compound's reactivity and interaction with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-Exudative Activity
- Target Compound: Demonstrates dose-dependent inhibition of formalin-induced edema, with 15 out of 21 derivatives showing activity exceeding diclofenac sodium . Ethyl or nitro substituents on the phenyl ring enhance efficacy due to electron-withdrawing effects .
- Pyridinyl Analogs (e.g., VUAA1): No anti-exudative activity reported; instead, these act as non-specific agonists of insect Orco ion channels, useful in neurobiological studies .
Antimicrobial and Antioxidant Activity
- KA Series (): Derivatives with pyridin-4-yl and electron-withdrawing aryl groups (e.g., nitro, chloro) exhibit MIC values <10 µg/mL against E. coli and S. aureus, attributed to improved membrane penetration .
Reverse Transcriptase Inhibition
- Hydroxyphenyl Derivatives (): Triazole analogs with 2-hydroxyphenyl groups show nanomolar inhibition of HIV-1 reverse transcriptase, a stark contrast to the target compound’s anti-inflammatory focus .
Physicochemical Properties
- Solubility: The target compound and its derivatives are typically recrystallized from ethanol/water (1:1), indicating moderate polarity . VUAA1, stored in DMSO, suggests higher hydrophobicity .
- Thermal Stability: Melting points range from 90°C (7b, ) to 184°C (6a), correlating with crystallinity and substituent bulk .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide?
- Methodology : The synthesis involves multi-step reactions, including triazole ring formation, sulfanyl group introduction, and acetamide coupling. Key steps include:
- Alkylation of 2-mercapto-triazole intermediates with α-chloroacetamides in the presence of KOH .
- Paal-Knorr condensation for modifying substituents on the triazole ring .
- Optimization of reaction conditions (e.g., solvent choice, temperature, pH) to maximize yield and purity. For example, dimethylformamide (DMF) is often used as a solvent for coupling reactions, and temperatures between 60–80°C are optimal for triazole formation .
- Data Table :
| Parameter | Typical Optimization Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | DMF, ethanol, or THF |
| Reaction Time | 6–24 hours |
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodology : Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, triazole NH₂ at δ 5.8–6.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity threshold for biological assays) .
- Mass Spectrometry (MS) : Molecular ion peak alignment with theoretical mass (e.g., C₁₇H₁₈N₅O₂S: MW 364.4 g/mol) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or triazole rings) influence anti-exudative activity?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing derivatives with varied substituents (e.g., halogen, methoxy, ethyl groups) and testing in rodent inflammation models. Key findings:
- 4-Ethylphenyl group : Enhances lipophilicity, improving membrane permeability .
- Furan-2-yl moiety : Contributes to π-π stacking with biological targets (e.g., cyclooxygenase enzymes) .
- Data Contradiction Analysis :
Discrepancies in reported activity (e.g., EC₅₀ values) may arise from assay conditions (e.g., in vitro vs. in vivo models) or purity variations. Standardize protocols using formalin-induced rat paw edema assays for consistency .
- Data Contradiction Analysis :
Q. What reaction mechanisms underpin the compound’s susceptibility to oxidation or nucleophilic substitution?
- Methodology :
- Oxidation : The furan ring can undergo oxidation to form reactive intermediates (e.g., furanones) under acidic conditions, monitored via UV-Vis spectroscopy at 270–300 nm .
- Nucleophilic Aromatic Substitution : The 4-ethylphenyl group’s electron-withdrawing effect activates the acetamide carbonyl for nucleophilic attack, studied via kinetic assays with thiols or amines .
Q. How can researchers resolve contradictory data in biological activity across studies?
- Methodology :
- Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to control groups).
- Variable Control : Ensure consistency in dosing (e.g., 10–50 mg/kg in rat models), solvent (e.g., DMSO concentration <1%), and endpoint measurements (e.g., edema volume vs. cytokine levels) .
Methodological Challenges
Q. What strategies mitigate decomposition during storage or experimental use?
- Methodology :
- Store at –20°C in amber vials to prevent light-induced degradation.
- Use freshly prepared solutions in phosphate-buffered saline (PBS) to avoid hydrolysis of the sulfanyl group .
Q. How to design assays for evaluating dual antimicrobial and anti-inflammatory activity?
- Methodology :
- Antimicrobial : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus; MIC reported as 8–16 µg/ml) .
- Anti-inflammatory : Measure TNF-α suppression in LPS-stimulated macrophages via ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
